N-({N'-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
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Overview
Description
N-({N’-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with hydrazine derivatives, followed by acylation with 3-fluorobenzoyl chloride. The reaction conditions often require the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-({N’-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- N’-[
Properties
Molecular Formula |
C16H12Br2FN3O3 |
---|---|
Molecular Weight |
473.09 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C16H12Br2FN3O3/c17-12-4-9(5-13(18)15(12)24)7-21-22-14(23)8-20-16(25)10-2-1-3-11(19)6-10/h1-7,24H,8H2,(H,20,25)(H,22,23)/b21-7+ |
InChI Key |
UXIPCOOQXMQWHJ-QPSGOUHRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
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